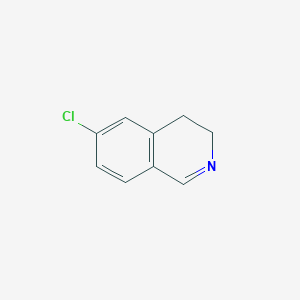

6-Chloro-3,4-dihydroisoquinoline

Description

Properties

Molecular Formula |

C9H8ClN |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

6-chloro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2 |

InChI Key |

FEIYMFYJIACHIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 3,4 Dihydroisoquinoline and Its Derivatives

Classical Cyclization Approaches

Traditional methods for the synthesis of 3,4-dihydroisoquinolines have long been the bedrock of heterocyclic chemistry, providing robust and reliable pathways to this essential structural motif.

Bischler-Napieralski Reaction and its Adaptations

The Bischler-Napieralski reaction stands as a cornerstone for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgorganicreactions.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. nrochemistry.comwikipedia.org Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comwikipedia.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions. nrochemistry.comwikipedia.org One path involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. nrochemistry.com The latter is often favored and helps to explain the formation of side products. organic-chemistry.org

Adaptations of this reaction have been developed to improve yields and expand its substrate scope. Microwave-assisted Bischler-Napieralski reactions have been employed to produce libraries of substituted dihydroisoquinolines. organic-chemistry.orgacs.org Milder conditions have also been explored, such as the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, which allows for the cyclodehydration of amides at lower temperatures. organic-chemistry.orgorganic-chemistry.org Another modification involves the use of bromotriphenoxyphosphonium bromide, which facilitates the reaction at temperatures as low as -60°C, proving advantageous for substrates with sensitive functional groups. organic-chemistry.org

A notable challenge in the Bischler-Napieralski reaction is the potential for a retro-Ritter reaction, which can lead to the formation of styrenes as byproducts. organic-chemistry.org To circumvent this, a modified procedure using oxalyl chloride and an iron catalyst has been developed to generate an N-acyliminium intermediate, which suppresses the unwanted side reaction. organic-chemistry.org

The synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines has been achieved by applying the Bischler-Napieralski reaction to appropriate amides, yielding the desired products in moderate yields. mdpi.com For instance, refluxing N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-chlorobenzamide with phosphorus oxychloride in 1,2-dichloroethane (B1671644) yields 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. mdpi.com

| Reagent | Conditions | Key Features |

| POCl₃, P₂O₅ | Refluxing acidic conditions | Classical, widely used dehydrating agents. nrochemistry.comwikipedia.org |

| Tf₂O, 2-chloropyridine | Mild conditions | Allows for lower reaction temperatures. organic-chemistry.orgorganic-chemistry.org |

| Bromotriphenoxyphosphonium bromide | -60°C in CH₂Cl₂ | Very mild, suitable for sensitive substrates. organic-chemistry.org |

| Oxalyl chloride, FeCl₃ | Not specified | Suppresses retro-Ritter side reaction. organic-chemistry.org |

| Microwave irradiation | Not specified | Accelerates reaction, useful for library synthesis. organic-chemistry.orgacs.org |

Alternative Established Cyclization Protocols (e.g., Leuckart reaction as precursor)

While the Bischler-Napieralski reaction is prominent, other classical methods provide alternative routes to 3,4-dihydroisoquinolines. The Leuckart reaction, a reductive amination process, can be utilized to synthesize the necessary β-arylethylamine precursors. wikipedia.orgdeu.edu.tr This reaction converts ketones or aldehydes to amines using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent at elevated temperatures. wikipedia.org For example, 1-(3,4-dimethoxyphenyl)propan-2-one can be converted to the corresponding amine via the Leuckart reaction, which is then acylated and cyclized to form a 3,4-dihydroisoquinoline (B110456). mdpi.com

The Pictet-Spengler reaction, another classical method, allows for the synthesis of tetrahydroisoquinolines, which can then be oxidized to 3,4-dihydroisoquinolines. acs.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Microwave-assisted versions of the Pictet-Spengler reaction have also been developed for efficient library synthesis. acs.org

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced a variety of innovative methods for constructing the 6-chloro-3,4-dihydroisoquinoline scaffold, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Metal-Catalyzed Synthetic Routes (e.g., Palladium, Cobalt, Iron-catalyzed methods)

Metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 3,4-dihydroisoquinolines are no exception.

Palladium-catalyzed reactions have been instrumental in the synthesis of substituted isoquinolines and their dihydro derivatives. rsc.org One approach involves the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides containing an o-bromoaryl moiety with arylboronic acids. mdpi.com This method provides access to highly substituted 1,2-dihydroisoquinolines. mdpi.com Another strategy utilizes palladium-catalyzed heteroatom-guided C-H functionalization for the direct arylation of dihydroisoquinolines. rsc.org

Cobalt-catalyzed reactions have emerged as a cost-effective and powerful tool for C-H activation and the synthesis of heterocycles. chim.it A Cp*Co(III)-catalyzed γ-selective C-H allylation/hydroamination cascade of NH ketimines with allyl carbonates has been developed for the synthesis of 3,4-dihydroisoquinolines. acs.org This method overcomes issues of regioselectivity often encountered in transition metal-catalyzed C-H allylations. acs.org Furthermore, cobalt-catalyzed oxidative [3+2] cycloaddition reactions of dihydroisoquinoline esters have been developed to produce more complex fused heterocyclic systems. nih.gov An electrocatalytic hydrogenation of quinolines to tetrahydroquinolines using a fluorine-modified cobalt catalyst has also been reported, with 3,4-dihydroisoquinolines also being viable substrates for this transformation. nih.gov

Iron-catalyzed methods offer an even more sustainable and economical alternative. An iron-catalyzed stereoselective allylboration of 3,4-dihydroisoquinolines with potassium allyltrifluoroborates has been described, providing a simple and practical route to functionalized products. thieme-connect.comdntb.gov.ua Iron-carbonyl-catalyzed redox-neutral [4+2] annulation of N-H imines and internal alkynes via C-H bond activation represents a significant advancement, furnishing cis-3,4-dihydroisoquinolines. researchgate.net Additionally, both iron and copper catalysts have been shown to be effective in the direct functionalization of unprotected tetrahydroisoquinolines, which can be precursors to dihydroisoquinolines. nih.gov

| Catalyst | Reaction Type | Key Features |

| Palladium | Cascade Cyclization-Coupling | Synthesizes highly substituted 1,2-dihydroisoquinolines. mdpi.com |

| Palladium | C-H Arylation | Direct functionalization of the dihydroisoquinoline core. rsc.org |

| Cobalt (Cp*Co(III)) | C-H Allylation/Hydroamination Cascade | High regioselectivity for the synthesis of 3,4-dihydroisoquinolines. acs.org |

| Cobalt | Oxidative [3+2] Cycloaddition | Forms complex fused heterocyclic systems. nih.gov |

| Iron | Stereoselective Allylboration | Simple and practical functionalization. thieme-connect.comdntb.gov.ua |

| Iron (carbonyl) | [4+2] Annulation | Redox-neutral synthesis of cis-3,4-dihydroisoquinolines. researchgate.net |

Photoredox and Visible-Light Mediated Syntheses

In recent years, photoredox catalysis has gained significant traction as a green and powerful synthetic tool. These methods utilize visible light to initiate chemical transformations under mild conditions.

Visible-light-mediated, metal-free oxidation of 1-benzyl-3,4-dihydroisoquinolines using dioxygen as the oxidant has been developed for the synthesis of 1-benzoyl-3,4-dihydroisoquinolines. thieme-connect.comresearchgate.net This protocol offers a facile route to isoquinoline (B145761) alkaloids. thieme-connect.com Mechanistic studies suggest the involvement of both radical and ionic pathways. thieme-connect.comresearchgate.net

Furthermore, a visible-light-mediated aerobic dehydrogenation of N-heterocycles, including the precursors to 3,4-dihydroisoquinolines, has been achieved using titanium dioxide (TiO₂) as a non-toxic and inexpensive catalyst and oxygen as a green oxidant. organic-chemistry.org This method is scalable and demonstrates good functional group tolerance. organic-chemistry.org Metal-free, visible-light-catalyzed methods have also been developed for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones, which are closely related structures. bohrium.comresearchgate.net

Tandem Reactions and Cascade Annulations

Tandem reactions and cascade annulations offer an elegant and efficient approach to building molecular complexity in a single synthetic operation. A Tf₂O-promoted tandem annulation of phenylethanols and nitriles has been developed as a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines. nih.gov This reaction proceeds through a phenonium ion intermediate. nih.gov

Rhodium-catalyzed [4+2] annulation of N-chloroimines with maleimides represents another advanced strategy for constructing dihydroisoquinoline frameworks. acs.org Additionally, substrate-controlled [4+2] and [3+2] annulations of ninhydrin-derived Morita-Baylis-Hillman adducts with 3,4-dihydroisoquinolines have been shown to produce novel polycyclic frameworks with high diastereoselectivity. mdpi.com An asymmetric three-component reaction involving the dearomative [4+2] cycloaddition of transient dipoles generated from isoquinolines and allenoates has also been reported, providing chiral polycyclic N-heterocycles. chinesechemsoc.orgchinesechemsoc.org

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. For the synthesis of 3,4-dihydroisoquinoline derivatives, several one-pot methodologies have been developed, often based on the classical Bischler-Napieralski reaction.

A notable example is the one-pot preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, a close analog of the target compound. google.com This process starts with 3,4-dimethoxy phenethylamine (B48288) and a formylation reagent. The resulting intermediate is reacted with a solution containing oxalyl chloride, followed by a phosphotungstic acid-catalyzed cyclization to yield the final product with high purity (>99.0%) and good yield (>75%). google.com This procedure simplifies the traditional two-step synthesis and improves safety and industrial applicability. The operational simplicity, where the desired product is obtained by cooling, filtration, and drying after the one-pot reaction, underscores the efficiency of this approach. google.com

Other advanced methods include the use of trifluoromethanesulfonic anhydride (Tf₂O) to promote a Bischler-Napieralski-type synthesis from phenylethanols and nitriles. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been employed to rapidly generate libraries of dihydroisoquinolines. organic-chemistry.org These methods highlight a trend towards more efficient and direct routes for constructing the dihydroisoquinoline core.

Stereoselective Synthesis of Chiral Dihydroisoquinoline Derivatives

The biological activity of isoquinoline alkaloids is often dependent on their stereochemistry at the C1 position. Consequently, the development of stereoselective methods to synthesize chiral dihydroisoquinoline derivatives is of paramount importance. rsc.orgrsc.org These strategies primarily focus on establishing a chiral center either during the formation of the heterocyclic ring or through subsequent modification of a prochiral dihydroisoquinoline.

Asymmetric Catalysis in Dihydroisoquinoline Formation

Asymmetric catalysis provides a powerful tool for constructing chiral molecules with high enantioselectivity. In the context of dihydroisoquinoline derivatives, catalytic asymmetric reactions can be employed to form the chiral center directly.

One prominent strategy involves the [3+2] cycloaddition of in-situ generated dihydroisoquinolinium ylides with various dipolarophiles. For instance, a chiral N,N'-dioxide-Y(OTf)₃ complex can catalyze the asymmetric 1,3-dipolar cycloaddition between 3,4-dihydroisoquinolines and α,β-unsaturated pyrazole (B372694) amides. This method produces hexahydropyrrolo-isoquinolines in good yields with excellent diastereo- and enantioselectivities. researchgate.net

Chiral Brønsted acids, such as chiral phosphoric acids, have also emerged as effective catalysts. researchgate.net These catalysts can activate substrates for enantioselective transformations, providing a metal-free alternative for the synthesis of chiral heterocycles. researchgate.netacs.org The use of organocatalysis, such as with chiral primary amines, can induce the formation of dienamine intermediates that react stereoselectively in cycloaddition reactions to build complex chiral scaffolds. nih.gov

Table 1: Examples of Asymmetric Catalysis in Dihydroisoquinoline Derivative Synthesis

| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral N,N'-dioxide-Y(OTf)₃ | 1,3-Dipolar Cycloaddition | Hexahydropyrrolo-isoquinolines | Excellent | researchgate.net |

| Chiral Phosphoric Acid | Cycloaddition | Chiral Indole-2-carboxamides | 61–73% ee | acs.org |

| Chiral Primary Amine | 1,3-Dipolar Cycloaddition | Polycyclic Dihydroisoquinolines | up to 80% ee | nih.gov |

Enantioselective Reduction Strategies

A primary route to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines involves the enantioselective reduction of the C=N double bond of a prochiral 1-substituted-3,4-dihydroisoquinoline precursor. rsc.orgrsc.org This approach is one of the most direct and widely studied methods for introducing chirality to the isoquinoline scaffold.

Catalytic Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method. mdpi.com Chiral catalysts, typically composed of a transition metal (e.g., Iridium, Ruthenium, or Rhodium) and a chiral phosphine (B1218219) ligand, can deliver hydrogen across the imine bond with high stereocontrol. mdpi.comclockss.org For example, iridium catalysts bearing phosphorus-based ligands have been successfully used for the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com Similarly, ruthenium complexes with chiral ligands like BINAP have been shown to be effective. clockss.org

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in place of H₂ gas. It can be catalyzed by both transition-metal complexes and organocatalysts, offering a practical alternative to high-pressure hydrogenation. mdpi.com

Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Imine reductases (IREDs) have been identified and engineered to asymmetrically reduce a range of dihydroisoquinolines. A recently discovered imine reductase from Stackebrandtia nassauensis (SnIR) showed significantly higher catalytic efficiency for the reduction of 1-methyl-3,4-dihydroisoquinoline (B1216472) compared to previously known enzymes, affording the corresponding tetrahydroisoquinoline in high yield and with excellent enantioselectivity (up to 99% ee). acs.org

Table 2: Enantioselective Reduction Methods for Dihydroisoquinolines

| Reduction Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-Phosphorus Ligand Complexes | 1-Aryl-THIQs | High | mdpi.com |

| Asymmetric Hydrogenation | Ruthenium-BINAP Complexes | 1-Alkyl-THIQs | 90-100% | clockss.org |

| Enzymatic Reduction | Imine Reductase (SnIR) | (S)-1-Methyl-THIQ | up to 99% | acs.org |

| Chiral Hydride Reduction | Chiral Sodium Triacyloxyborohydrides | (S)-Norlaudanosine | 55-60% | rsc.org |

Regioselectivity and Functional Group Tolerances in Synthetic Pathways

The success of a synthetic route depends not only on its efficiency and stereoselectivity but also on its predictability (regioselectivity) and compatibility with various functional groups.

Regioselectivity: In the context of synthesizing this compound, the regiochemical outcome is primarily controlled by the choice of starting materials in foundational reactions like the Bischler-Napieralski synthesis. clockss.org To obtain the 6-chloro substitution pattern, the synthesis would necessarily start from a phenylethylamine derivative bearing a chlorine atom at the meta-position of the ethyl group (i.e., N-[2-(3-chlorophenyl)ethyl]amide). The subsequent electrophilic cyclization onto the aromatic ring occurs at the position para to the activating ethylamine (B1201723) substituent, thus locking in the 6-chloro substitution pattern. The one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride demonstrates that high regioselectivity can be achieved, leading to a product with very few impurities. google.com

Functional Group Tolerance: The tolerance of synthetic methods to functional groups is critical for creating diverse molecular libraries. The presence of a chloro group, as in this compound, requires that the chosen synthetic pathways are compatible with aryl halides. Many modern catalytic systems exhibit broad functional group tolerance. For example, catalytic systems used in asymmetric cycloadditions have been shown to have a broad substrate scope. researchgate.net Similarly, the enantioselective reduction of dihydroisoquinolines via catalytic hydrogenation is often compatible with halogen substituents on the aromatic ring. mdpi.comclockss.org This tolerance allows for the synthesis of complex, functionalized chiral molecules without the need for extensive protecting group strategies.

Chemical Reactivity and Derivatization of 6 Chloro 3,4 Dihydroisoquinoline

Ring Modifications and Substituent Introduction

The dihydroisoquinoline ring system offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Functionalization at C1, C2, and C4 Positions

The carbon atoms at positions C1, C2, and C4 of the 6-chloro-3,4-dihydroisoquinoline ring are particularly amenable to functionalization. The C1 position, being part of the imine functionality, is electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of C1-substituted tetrahydroisoquinolines through the addition of organometallic reagents or other nucleophiles, followed by reduction. For instance, the regioselective coupling of tetrahydroisoquinolines with unactivated allenes can be achieved via in-situ formation of a nucleophilic organometallic species, leading to C1-substituted products. pitt.edu

The nitrogen atom (N2) is a nucleophilic center and can be readily alkylated or acylated. rsc.org The C4 position can also be functionalized, often through methods like palladium-catalyzed carbopalladation reactions, which enable the introduction of various substituents via 6-exo-trig cyclization processes. smolecule.com

| Position | Type of Functionalization | Reagents/Conditions |

| C1 | Nucleophilic addition | Organometallic reagents, allenes with iron-assistance pitt.edu |

| N2 | N-Alkylation, N-Acylation | Alkyl halides, acyl chlorides rsc.org |

| C4 | Carbopalladation | Palladium catalysts, N-(2-halobenzyl)-N-allylamines smolecule.com |

N-Alkylation and Quaternization Reactions

The nitrogen atom of the dihydroisoquinoline ring readily undergoes N-alkylation with various alkylating agents to form quaternary ammonium (B1175870) salts. rsc.orgresearchgate.net This reaction is a standard procedure for modifying the properties of the molecule and for preparing precursors for further transformations. mdpi.com For example, reaction with methyl bromoacetate (B1195939) can yield the corresponding isoquinolinium salt. rsc.org These quaternized derivatives are important intermediates in the synthesis of more complex heterocyclic systems. rsc.org

Cycloaddition Reactions of Dihydroisoquinoline N-Oxides and Related Species

The N-oxides of 3,4-dihydroisoquinolines are versatile 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful tool for the construction of novel heterocyclic frameworks. chim.it

[3+2] Cycloaddition Reactions

Dihydroisoquinoline N-oxides undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netresearchgate.net These reactions proceed via a one-step, non-polar process and often exhibit high regioselectivity and stereoselectivity. researchgate.netresearchgate.net Computational studies using Molecular Electron Density Theory (MEDT) have shown that these reactions are kinetically controlled and favor the formation of specific isomers. researchgate.netresearchgate.netresearchgate.net For example, the reaction with N-vinylpyrrole shows a preference for the ortho regioselectivity and endo stereoselectivity. researchgate.netresearchgate.net These cycloadditions are a key step in the synthesis of various nitrogen-containing compounds, including spirocyclic pyrrolidines. chim.it

| Reactant 1 | Reactant 2 | Product Type | Selectivity |

| 3,4-Dihydroisoquinoline (B110456) N-oxide | N-vinylpyrrole | Isoxazolo-isoquinoline | Ortho regioselectivity, endo stereoselectivity researchgate.netresearchgate.net |

| 3,4-Dihydroisoquinoline N-oxide | Allenes | 5-Methyleneisoxazolidines | Complete regioselectivity researchgate.net |

| 3,4-Dihydroisoquinoline N-oxide | Alkynes | Δ4-isoxazolines | Regioselective, affording 4-substituted isoxazolines bohrium.com |

Reactions with Dipolarophiles

A variety of dipolarophiles can be employed in these cycloaddition reactions, including alkenes, alkynes, and allenes. researchgate.netbohrium.comresearchgate.net The reaction with allenes, for instance, proceeds with complete regioselectivity to yield 5-methyleneisoxazolidines. researchgate.net Similarly, the cycloaddition with alkynes produces stable Δ4-isoxazolines, often with high regioselectivity depending on the nature of the substituents on the alkyne. bohrium.com The choice of dipolarophile allows for the synthesis of a diverse range of heterocyclic structures.

Oxidative Transformations to Isoquinoline (B145761) Analogues

Oxidation of the 3,4-dihydroisoquinoline ring system provides a direct route to the corresponding aromatic isoquinoline derivatives. This transformation is a crucial step in many synthetic sequences.

Various oxidizing agents and conditions can be employed for the dehydrogenation of 3,4-dihydroisoquinolines. shahucollegelatur.org.in Common methods include catalytic dehydrogenation, for example, using palladium on carbon (Pd/C). nih.gov Other methods involve the use of elemental sulfur at elevated temperatures, which can selectively dehydrogenate the tetrahydroisoquinoline precursor to the dihydroisoquinoline in high yield. google.com More recently, metal-free air oxidation has been developed as an environmentally friendly approach. nih.gov For instance, N-alkylated 3,4-dihydroisoquinolinone derivatives can be synthesized through the oxidation of the corresponding iminium salts. rsc.orgrsc.org The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome. shahucollegelatur.org.innih.govgoogle.comnih.gov

| Starting Material | Reagent/Catalyst | Product |

| 1,2,3,4-Tetrahydroisoquinolines | Zn-phd complexes | 3,4-Dihydroisoquinolines nih.gov |

| 1,2,3,4-Tetrahydroisoquinolines | Pd/C, K₃PO₄·3H₂O, O₂ | 3,4-Dihydroisoquinolines nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | Elemental sulfur | 3,4-Dihydroisoquinoline google.com |

| N-Alkyl-3,4-dihydroisoquinolinium salts | Oxidizing agents | N-Alkyl-3,4-dihydroisoquinolinones rsc.orgrsc.org |

Reductive Transformations to Tetrahydroisoquinoline Derivatives

The reduction of the imine (C=N) double bond in this compound is a key transformation that yields the corresponding 6-chloro-1,2,3,4-tetrahydroisoquinoline. This conversion from a cyclic imine to a cyclic amine is a fundamental step in the synthesis of various tetrahydroisoquinoline-based compounds. The resulting saturated heterocyclic core is a common scaffold in many biologically active molecules. The reduction can be effectively achieved through several synthetic methodologies, most commonly employing hydride-reducing agents or catalytic hydrogenation.

One of the most prevalent and straightforward methods for the reduction of dihydroisoquinolines is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is a mild and selective reducing agent for imines. In a typical procedure, this compound would be dissolved in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and then treated with sodium borohydride. The reaction is often carried out at room temperature and proceeds to completion to afford 6-chloro-1,2,3,4-tetrahydroisoquinoline. This method is widely used for the reduction of similar dihydroisoquinoline systems, such as 8-fluoro-3,4-dihydroisoquinoline, which is readily reduced to the corresponding tetrahydroisoquinoline using NaBH₄ in ethanol at room temperature. researchgate.net Similarly, 1-benzoyl-3,4-dihydroisoquinolines are reduced to their tetrahydroisoquinoline counterparts using sodium borohydride in methanol. cdnsciencepub.com

Catalytic hydrogenation is another robust method for the reduction of the C=N bond in dihydroisoquinolines. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. A common catalyst for this transformation is palladium on carbon (Pd/C). researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol, under a hydrogen atmosphere. Catalytic hydrogenation is an effective method for producing the desired tetrahydroisoquinoline derivative. For instance, it has been employed in the synthesis of various substituted tetrahydroisoquinolines where a dihydroisoquinoline intermediate is reduced. researchgate.net

The following table summarizes representative conditions for the reductive transformation of a substituted dihydroisoquinoline to a tetrahydroisoquinoline derivative, which are analogous to the expected conditions for the reduction of this compound.

Table 1: Representative Conditions for the Reduction of Dihydroisoquinolines

| Substrate | Reducing Agent/Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 8-Fluoro-3,4-dihydroisoquinoline | Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | Room Temperature | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| 1-Benzoyl-3,4-dihydroisoquinolines | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Room Temperature | 1-Benzoyl-1,2,3,4-tetrahydroisoquinolines | cdnsciencepub.com |

| Dihydroisoquinoline Intermediate | Palladium on Carbon (Pd/C), H₂ | Ethanol (EtOH) | Room Temperature | Tetrahydroisoquinoline Derivative | researchgate.net |

These methods provide reliable pathways to 6-chloro-1,2,3,4-tetrahydroisoquinoline, a versatile intermediate for further chemical elaboration. The choice of method may depend on the compatibility of the reagents with other functional groups present in more complex derivatives.

Biological Activity Profiles and Mechanistic Insights in Vitro/ex Vivo

Modulation of Receptor Systems and Ion Channels (e.g., Muscarinic Acetylcholine (B1216132) Receptors, 5-Hydroxytryptamine Receptors, Ca2+ Channels)

A notable derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been investigated for its effects on receptor systems and ion channels. Studies have shown that DIQ can potently affect calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors at a concentration of 50 μM nih.gov. This modulation of calcium currents is believed to be a key mechanism in its observed effects on smooth muscle contractility.

Immunohistochemical tests have provided further insight into DIQ's mechanism of action, revealing a 47% reduction in 5-HT2A and 5-HT2B receptor activity in smooth muscle cells and neurons of the myenteric plexus nih.gov. This suggests a significant interaction with the serotonergic system. Furthermore, when co-administered with 5-HT, DIQ produced a significant inhibition of neuronal activity in smooth muscle tissues nih.gov. The compound was also observed to reduce the strength of Ca2+-dependent contractions in smooth muscle preparations, potentially by increasing cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels nih.gov.

Enzymatic Inhibition Studies (e.g., Urease, D-Amino Acid Oxidase, Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their inhibitory activity against several enzymes. One such derivative, 8-chloro-6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid, has been studied for its effects on D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) nih.gov.

While specific inhibitory concentrations for the 8-chloro derivative were not detailed, the study provided a broader context of the inhibitory potential of this class of compounds. The research highlighted that several of the synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives exhibited moderate inhibitory activities against DAAO, AChE, and BuChE nih.gov. These findings suggest that the 3,4-dihydroisoquinoline (B110456) scaffold, including its chloro-substituted variants, could be a promising starting point for the development of inhibitors for these enzymes, which are implicated in various neurological disorders nih.govnih.gov.

Table 1: Enzymatic Inhibition Profile of 3,4-Dihydroisoquinoline-3-Carboxylic Acid Derivatives

| Enzyme | Observed Activity of Derivatives | Reference |

|---|---|---|

| D-Amino Acid Oxidase (DAAO) | Moderate inhibitory activity | nih.govnih.gov |

| Acetylcholinesterase (AChE) | Moderate inhibitory activity | nih.govnih.gov |

| Butyrylcholinesterase (BuChE) | Moderate inhibitory activity | nih.govnih.gov |

| Urease | Data not available for 6-chloro-3,4-dihydroisoquinoline derivatives |

Antioxidant and Free-Radical Scavenging Capabilities

The antioxidant and free-radical scavenging properties of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have also been a subject of investigation. A study involving a series of these compounds, including the 8-chloro-6,7-dihydroxy derivative, tested their ability to scavenge various free radicals such as 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS•+), superoxide (B77818) anion radical (O2•−), and nitric oxide radical (•NO) nih.gov.

The study found that almost all of the synthesized compounds demonstrated potent scavenging activity against at least one of the tested free radicals nih.gov. This suggests that the 3,4-dihydroisoquinoline core structure contributes to antioxidant potential. Compounds with significant free-radical scavenging activity are considered potential candidates for therapies targeting oxidative stress-related diseases nih.gov.

Antifungal Properties against Phytopathogenic Fungi

A significant area of research for this compound derivatives has been their potential as antifungal agents for plant protection. A series of thirty-four new 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides were synthesized and evaluated for their antifungal activities against Alternaria alternata, Curvularia lunata, and Valsa mali nih.gov.

All the tested compounds showed some level of activity against each of the fungi at a concentration of 25 μg/mL. Notably, when compared to the commercial fungicide azoxystrobin (B1666510), 31 of the 34 test compounds exhibited higher inhibition rates against C. lunata, and 10 were more effective against A. alternata and V. mali nih.gov. Specific derivatives showed particularly high potency, with EC50 values superior to azoxystrobin against all three tested fungi nih.gov. For instance, compound 5-4 was highly active against A. alternata (EC50 = 10.3 μg/mL), compound 5-2 against C. lunata (EC50 = 4.6 μg/mL), and compound 5-34 against V. mali (EC50 = 3.9 μg/mL) nih.gov.

Table 2: Antifungal Activity of Selected 2-Aryl-6-chloro-3,4-dihydroisoquinolin-2-ium Bromides

| Compound | Alternaria alternata (EC50 μg/mL) | Curvularia lunata (EC50 μg/mL) | Valsa mali (EC50 μg/mL) | Reference |

|---|---|---|---|---|

| 5-4 | 10.3 | 4.7 | 18.0 | nih.gov |

| 5-2 | - | 4.6 | - | nih.gov |

| 5-34 | - | 5.8 | 3.9 | nih.gov |

| Azoxystrobin (Commercial Fungicide) | 12.8 | 71.9 | 37.2 | nih.gov |

General Antimicrobial Activity

While extensive research has been conducted on the antifungal properties of this compound derivatives against plant pathogens, information on their general antimicrobial activity against a broader range of microbes is less detailed in the available literature. The presence of a chlorine atom in a molecule is often associated with antimicrobial properties, as seen in well-known drugs like chloramphenicol (B1208) and chloroquine (B1663885) nih.gov. This suggests that this compound and its derivatives could possess a wider spectrum of antimicrobial activity that warrants further investigation.

Investigation of Smooth Muscle Contractile Activity

The effect of 3,4-dihydroisoquinoline derivatives on smooth muscle contractility has been explored, with a particular focus on the derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ). Ex vivo studies on isolated smooth muscle preparations from the rat stomach demonstrated that DIQ reduces the strength of Ca2+-dependent contractions nih.gov.

The maximal effect of DIQ on smooth muscle contraction was observed at a concentration of 50 μM, which was approximately 31.6% of the force of contractions induced by 1 μM acetylcholine on the same tissues nih.gov. These experiments confirm the ability of this isoquinoline (B145761) analog to act as a physiologically active molecule that can control muscle contractility and related physiological processes nih.gov.

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies have been particularly insightful in the context of the antifungal activity of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides. These studies revealed that the type and position of substituents on the C-ring of the 2-aryl group have significant effects on the antifungal activity nih.gov.

Specifically, the presence of a 2'-fluoro, 4'-fluoro, or 2'-methyl group on the aryl ring was found to significantly improve the antifungal activities. Conversely, the presence of hydroxyl (OH), methoxy (B1213986) (OMe), nitro (NO2), or trifluoromethyl (CF3) groups generally led to a decrease in activity nih.gov. These findings are crucial for the rational design and optimization of more potent isoquinoline-based antifungal agents nih.gov.

Utility of 6 Chloro 3,4 Dihydroisoquinoline As a Synthetic Building Block

Precursors for Complex Heterocyclic Scaffolds

The 3,4-dihydroisoquinoline (B110456) framework is a common motif in a vast array of natural products and synthetically important molecules. rsc.org As a substituted variant, 6-Chloro-3,4-dihydroisoquinoline serves as a strategic starting material for creating intricate heterocyclic systems. Its inherent structure allows for annulation reactions, where additional rings are fused onto the existing scaffold, leading to polycyclic structures. nih.govbeilstein-journals.org

Isoquinoline (B145761) alkaloids represent a large and diverse family of natural products, many of which possess significant biological activities. rsc.org The 3,4-dihydroisoquinoline core is a key structural component of many of these alkaloids. chinesechemsoc.org Synthetic strategies often leverage this pre-formed core to streamline the construction of complex alkaloid skeletons. For instance, catalytic asymmetric allylation of 3,4-dihydroisoquinolines provides chiral 1-allyltetrahydroisoquinoline derivatives, which are valuable intermediates for synthesizing alkaloids like crispine A and homolaudanosine. acs.org

The Bischler-Napieralski reaction is a cornerstone method for constructing the dihydroisoquinoline core itself, which can then be further elaborated. rsc.orgnih.gov This reaction involves the cyclization of a β-phenylethylamide, typically using a dehydrating agent like phosphorus oxychloride. Once the core is formed, subsequent reductions can yield tetrahydroisoquinolines, which are central to many alkaloids. rsc.org The presence of the chloro group at the 6-position of the ring offers a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse derivatives that mimic or improve upon natural alkaloid structures.

| Reaction Type | Description | Key Intermediates | Reference |

|---|---|---|---|

| Bischler-Napieralski Reaction | Acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. | N-acyl-β-phenylethylamines | rsc.orgnih.gov |

| Pictet-Spengler Condensation | Condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization to form a tetrahydroisoquinoline. | β-phenylethylamines | rsc.org |

| Catalytic Asymmetric Allylation | Addition of an allyl group to the C1 position of a 3,4-dihydroisoquinoline to create a chiral center. | 1-allyl-tetrahydroisoquinolines | acs.org |

The reactivity of the imine bond in this compound makes it an excellent partner in cycloaddition and annulation reactions for building fused polycyclic systems. nih.govbeilstein-journals.org These reactions are critical for accessing novel heterocyclic frameworks that are otherwise difficult to synthesize.

One notable example is the Castagnoli-Cushman reaction, which has been used to create tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems. nih.govbeilstein-journals.org In this approach, 3,4-dihydroisoquinolines react with cyclic anhydrides, such as succinic or glutaric anhydride (B1165640), in a one-step process to form benzo[a]quinolizidinone and pyrrolo[2,1-a]isoquinolinone skeletons. nih.govbeilstein-journals.org These fused systems are present in a variety of biologically active alkaloids, including emetine (B1671215). beilstein-journals.org

Furthermore, Rh(III)-catalyzed [4+2] annulation reactions between isoxazolones and maleimides have been developed to produce functionalized 3,4-dihydroisoquinoline derivatives, showcasing a modern approach to forming C-C and C-N bonds simultaneously. acs.org Such methods provide efficient access to complex, multi-ring aza-heterocycles that are of significant interest in medicinal chemistry. researchgate.netchinesechemsoc.org

| Reaction | Reactants | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| Castagnoli-Cushman Reaction | 3,4-Dihydroisoquinoline, Glutaric Anhydride | Benzo[a]quinolizidinone | Core of emetine and related alkaloids | nih.govbeilstein-journals.org |

| Castagnoli-Cushman Reaction | 3,4-Dihydroisoquinoline, Succinic Anhydride | Pyrrolo[2,1-a]isoquinolinone | Important tricyclic nitrogen-fused system | nih.gov |

| Rh(III)-Catalyzed [4+2] Annulation | 3-Aryl-5-isoxazolone, Maleimide | Substituted 3,4-dihydroisoquinoline | Efficient construction of complex heterocycles | acs.org |

Development of Pharmaceutical Scaffolds and Drug Candidates

The isoquinoline and dihydroisoquinoline motifs are considered "privileged structures" in medicinal chemistry. nih.gov Their frameworks are frequently found in FDA-approved drugs and clinical candidates due to their ability to interact with a wide range of biological targets. nih.govbeilstein-journals.org The 3,4-dihydroisoquinolinone scaffold, a close derivative, is noted for its suitable size and polarity, making it a versatile template in drug design. nih.gov

The introduction of a chlorine atom, as in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding. nih.gov Consequently, this building block is attractive for developing new pharmaceutical scaffolds. For example, it has been incorporated into novel 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts investigated as potential antifungal agents for agricultural applications. researchgate.net The synthesis of such compounds often begins with the Bischler-Napieralski cyclization of a chloro-substituted phenylethylamine, followed by N-arylation to yield the final quaternary salts. researchgate.net

Applications in Medicinal Chemistry Research

The utility of this compound extends broadly across medicinal chemistry research, serving as a foundational element for molecules with diverse therapeutic potential. nih.govsmolecule.com The tetrahydroisoquinoline (THIQ) core, readily accessible from its dihydro- counterpart via reduction, is a key component in compounds designed to combat various diseases. rsc.org

Research has shown that derivatives of this compound exhibit a range of biological activities. Studies on 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts revealed significant antifungal activity against important plant pathogens like Botrytis cinerea and Fusarium solani. researchgate.net The structure-activity relationship (SAR) studies in this research highlighted that the nature and position of substituents on the N-aryl group were critical for potency. researchgate.net For instance, compounds with a 4-chlorophenyl or 3,4-dichlorophenyl group at the nitrogen atom showed the highest efficacy. researchgate.net

This building block is also valuable in constructing inhibitors for various enzymes and receptors. The general isoquinoline scaffold has been linked to anticancer, antimicrobial, anti-inflammatory, and antidepressant activities, among others. nih.gov The ability to use the chloro-substituent as a synthetic handle allows chemists to systematically modify the core structure, enabling detailed SAR studies and the optimization of lead compounds for improved potency and selectivity. researchgate.netsmolecule.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing 6-Chloro-3,4-dihydroisoquinoline and its derivatives is a cornerstone of future research. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are established, the focus is shifting towards more innovative and atom-economical strategies.

A significant area of exploration is the use of transition-metal catalyzed C-H activation reactions. bohrium.comrsc.orgrsc.org These methods offer a direct and efficient way to construct the dihydroisoquinoline core, often under milder conditions than traditional approaches. rsc.org For instance, palladium-catalyzed intramolecular C-H functionalization has been shown to be a viable route for the synthesis of substituted dihydroisoquinolines. rsc.orgrsc.org Future work will likely focus on expanding the scope of these reactions to include a wider range of substrates and on developing more sustainable catalyst systems using earth-abundant metals like cobalt. bohrium.comsciengine.com

Another promising avenue is the development of photocatalytic strategies. rsc.org Visible-light-mediated reactions provide an environmentally friendly alternative to traditional thermal methods. bohrium.com Researchers are exploring photocatalytic [4+2] cycloadditions to construct the dihydroisoquinoline skeleton from simple precursors. rsc.org These methods often exhibit high selectivity and can be performed under mild conditions, making them attractive for green chemistry applications.

Furthermore, multicomponent reactions are gaining traction for the one-pot synthesis of complex dihydroisoquinoline derivatives. chinesechemsoc.org These reactions, which combine three or more starting materials in a single step, offer high efficiency and molecular diversity. The development of novel multicomponent reactions for the synthesis of this compound derivatives will be a key area of future research. chinesechemsoc.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Transition-Metal Catalyzed C-H Activation | Direct functionalization of C-H bonds. bohrium.comrsc.orgrsc.org | High atom economy, milder reaction conditions. rsc.org |

| Photocatalysis | Use of visible light as an energy source. rsc.orgbohrium.com | Environmentally friendly, high selectivity. rsc.org |

| Multicomponent Reactions | Combination of three or more reactants in one pot. chinesechemsoc.org | High efficiency, molecular diversity. chinesechemsoc.org |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is crucial for its rational application. Future research will increasingly employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

For instance, in the context of transition-metal catalyzed syntheses, detailed mechanistic studies can help to optimize reaction conditions and to design more efficient catalysts. bohrium.com Techniques such as in-situ spectroscopy and kinetic analysis can provide valuable insights into the catalytic cycle. acs.org

Computational methods, particularly density functional theory (DFT) calculations, are becoming indispensable tools for studying reaction mechanisms at the molecular level. bohrium.com DFT can be used to model reaction pathways, identify transition states, and predict the influence of substituents on reactivity. bohrium.com Such studies can guide the design of new synthetic routes and provide a theoretical framework for understanding experimental observations.

Understanding the mechanism of action of biologically active this compound derivatives is another critical area of research. This involves identifying the molecular targets of these compounds and elucidating the signaling pathways they modulate. mdpi.comnih.gov Techniques such as molecular docking, and in vitro and in vivo biological assays will be essential for these investigations. mdpi.comnih.gov

Diversification of Biological Applications

The dihydroisoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities. ontosight.aimdpi.comclockss.org Future research on this compound will focus on exploring its potential in a broader array of therapeutic areas.

Initial studies have suggested that derivatives of this compound may possess antimicrobial, and anti-inflammatory properties. ontosight.aismolecule.com Further research is needed to validate these findings and to explore the potential of these compounds in treating infectious diseases and inflammatory conditions.

The neuroprotective effects of isoquinoline (B145761) derivatives are also an area of growing interest. ontosight.ai Given the prevalence of neurodegenerative diseases, the development of new neuroprotective agents is a major research priority. Investigating the potential of this compound derivatives to protect neurons from damage could open up new avenues for the treatment of these debilitating disorders.

Furthermore, the potential of this compound derivatives as anticancer agents is an active area of investigation. nih.gov Some isoquinoline compounds have been shown to inhibit the proliferation of cancer cells and to induce apoptosis. nih.gov Future studies will likely focus on synthesizing and evaluating new derivatives with improved anticancer activity and selectivity.

| Potential Biological Application | Rationale | Future Research Focus |

| Antimicrobial | Some isoquinolines exhibit activity against bacteria and fungi. ontosight.ai | Synthesis and evaluation of new derivatives with enhanced antimicrobial potency. |

| Anti-inflammatory | Dihydroisoquinoline derivatives have shown anti-inflammatory properties. mdpi.comsmolecule.com | Elucidation of the mechanism of anti-inflammatory action and in vivo efficacy studies. |

| Neuroprotective | Certain isoquinolines may protect against neuronal damage. ontosight.ai | Investigation of neuroprotective effects in models of neurodegenerative diseases. |

| Anticancer | Some isoquinoline compounds inhibit cancer cell growth. nih.gov | Design of derivatives with improved anticancer activity and tumor selectivity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. nih.gov These powerful computational tools can be applied to various stages of the drug design process, from target identification to lead optimization. nih.govresearchgate.net

In the context of this compound, AI and ML can be used to design novel derivatives with improved biological activity and pharmacokinetic properties. whiterose.ac.uk For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure. These models can then be used to guide the synthesis of more potent and selective derivatives.

AI can also be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their potential toxicity. nih.gov This can help to identify promising compounds early in the drug discovery pipeline and to reduce the likelihood of late-stage failures.

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: How should researchers characterize purity and structural integrity of this compound derivatives?

Answer:

Q. Table 2: Physical Properties of Common Derivatives

| Compound | Melting Point (°C) | Solubility Profile |

|---|---|---|

| 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline | 187–191 | Hot H₂O, CHCl₃, MeOH, EtOAc |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 191–195 (HCl salt) | H₂O (hot), EtOH, DCM |

Advanced: How do substituents (e.g., methoxy, hydroxy) influence enantioselectivity in catalytic hydrogenation of dihydroisoquinolines?

Answer:

Substituents significantly impact reaction kinetics and stereoselectivity:

- Methoxy Groups : 6,7-Dimethoxy derivatives exhibit higher enantiomeric excess (e.g., 88% ee) compared to non-substituted analogs in Ru-catalyzed asymmetric transfer hydrogenation (ATH). Computational studies reveal that bulky η⁶-arene ligands (e.g., p-cymene) enhance CH/π interactions in transition states, improving stereocontrol .

- Hydroxy Groups : Polar substituents like 7-hydroxy reduce reaction rates due to hydrogen bonding but improve solubility for downstream biological assays .

Q. Table 3: Substituent Effects on ATH

| Substrate | Catalyst (η⁶-Ligand) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Ru(p-cymene) | 88 | 6 |

| 1-Methyl-3,4-dihydroisoquinoline | Ru(benzene) | 52 | 12 |

Advanced: What computational strategies resolve contradictions in enantioselectivity data for dihydroisoquinoline hydrogenation?

Answer:

- Transition State Modeling : Density functional theory (DFT) calculations identify favorable CH/π interactions between the catalyst’s arene ligand and substrate. For example, dual CH/π interactions in mesitylene-based catalysts explain higher ee values versus single interactions in benzene-based systems .

- Charge Distribution Analysis : Mulliken charges on the C=N bond correlate with nucleophilic attack efficiency. Electron-withdrawing groups (e.g., Cl) reduce electron density, slowing reaction rates but improving selectivity .

Advanced: How are deuterated dihydroisoquinoline analogs (e.g., 6,7-D₆-dimethoxy derivatives) validated as reference standards in pharmacokinetic studies?

Answer:

Q. Table 4: Key Parameters for Deuterated Analogs

| Parameter | Requirement | Method |

|---|---|---|

| Isotopic Purity | ≥98% D₆ | High-resolution MS |

| Residual Solvents | ≤0.1% (ICH Q3C) | GC Headspace |

Advanced: What structural modifications enhance the biological activity of dihydroisoquinoline-based compounds?

Answer:

- Benzothiazole Hybrids : Coupling with benzothiazole moieties (e.g., 1-phenyl-3,4-dihydroisoquinoline derivatives) improves anticancer activity by intercalating DNA .

- Aminoalkylation : Introducing amino groups (e.g., 1-amino-3,4-dihydroisoquinoline) via palladium-catalyzed C–H bond functionalization enhances binding to kinase targets .

Methodological Note : Prioritize in vitro cytotoxicity assays (e.g., MTT) and molecular docking to validate structure-activity relationships (SAR) .

Key Considerations for Experimental Design

- Contradiction Management : Conflicting enantioselectivity data may arise from solvent polarity or catalyst batch variability. Replicate studies with controlled conditions (e.g., anhydrous solvents, standardized catalyst preparations) .

- Safety Protocols : Derivatives like 6-chloro analogs require handling in fume hoods due to irritant properties (H302, H315) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.